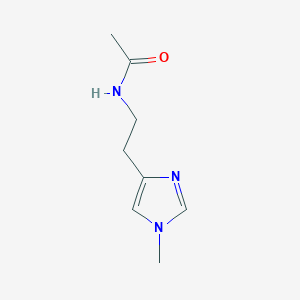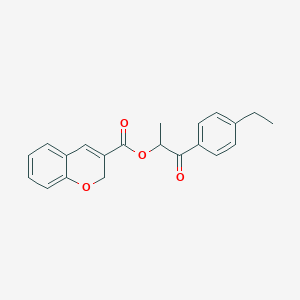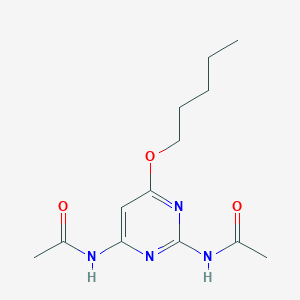
N,N'-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide is a compound that features a pyrimidine ring substituted with a pentyloxy group at the 6-position and two acetamide groups at the 2- and 4-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide typically involves the reaction of 6-(pentyloxy)pyrimidine-2,4-diamine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the acetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
N,N’-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N’-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents. Examples include:
- N,N’-(6-Methylpyrimidine-2,4-diyl)diacetamide
- N,N’-(6-Ethoxypyrimidine-2,4-diyl)diacetamide
Uniqueness
N,N’-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide is unique due to the presence of the pentyloxy group, which can influence its chemical properties and interactions. This uniqueness makes it a valuable compound for specific applications where other pyrimidine derivatives may not be as effective .
Propriétés
Numéro CAS |
189141-66-0 |
|---|---|
Formule moléculaire |
C13H20N4O3 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
N-(2-acetamido-6-pentoxypyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C13H20N4O3/c1-4-5-6-7-20-12-8-11(14-9(2)18)16-13(17-12)15-10(3)19/h8H,4-7H2,1-3H3,(H2,14,15,16,17,18,19) |
Clé InChI |
QFIIDCBRTAGMLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=NC(=NC(=C1)NC(=O)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12933423.png)
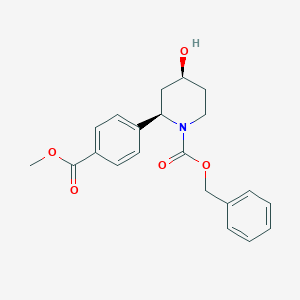
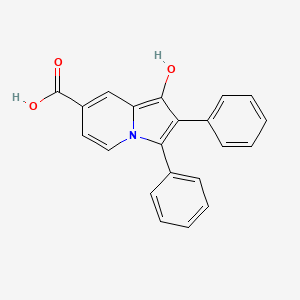
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine](/img/structure/B12933439.png)
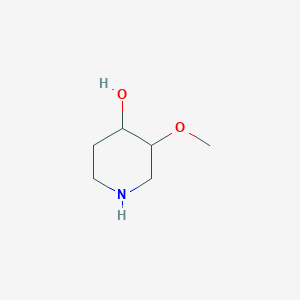

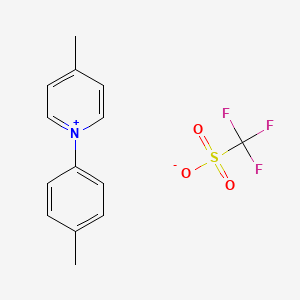
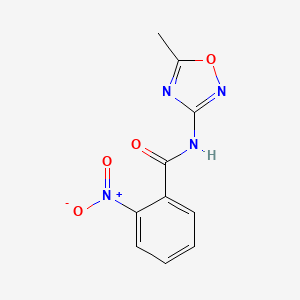
![2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
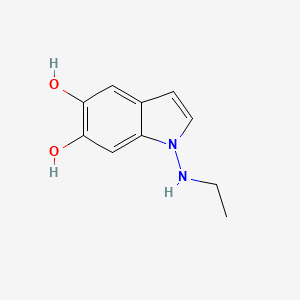
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)

